5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C21H20N6OS |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[6-(3-aminophenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C21H20N6OS/c22-15-3-1-2-13(10-15)17-11-16-19(29-17)21(27-6-8-28-9-7-27)26-20(25-16)14-4-5-18(23)24-12-14/h1-5,10-12H,6-9,22H2,(H2,23,24) |
InChI Key |
XRTJHURWFZREQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C4=CC(=CC=C4)N)C5=CN=C(C=C5)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a convergent approach involving:
- Construction of the thieno[3,2-d]pyrimidine core,
- Introduction of the morpholine substituent at the 4-position,
- Attachment of the 3-aminophenyl group at the 6-position,
- Functionalization of the pyridin-2-amine moiety at the 2-position.
Key Intermediates and Reactions
From the synthesis of related analogues (e.g., pyrido[2,3-d]pyrimidine derivatives), the following steps are typical:
Formation of the Pyridin-2-amine Intermediate : Starting from 2-aminonicotinic acid, cyclization with urea forms a pyrimidine ring fused to the pyridine, yielding an intermediate that can be chlorinated with phosphorus oxychloride (POCl3) to activate positions for nucleophilic substitution.
Construction of the Thieno Ring : The thieno[3,2-d]pyrimidine core is formed by reacting the chlorinated intermediate with a sulfur-containing heterocycle precursor, such as tetrahydrothieno[3,2-c]pyridine hydrochloride, to close the thieno ring system.
Introduction of Morpholine : Morpholine is introduced via nucleophilic substitution at the 4-position of the thieno[3,2-d]pyrimidine ring, replacing a leaving group such as chlorine.
Attachment of the 3-Aminophenyl Group : The 6-position is functionalized through palladium-catalyzed Suzuki cross-coupling reactions using 3-aminophenyl boronic acid or its derivatives.
Final Functionalization : The pyridin-2-amine moiety is installed or modified as needed, often through further amination or substitution reactions.
Representative Synthetic Scheme
| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Cyclization | 2-Aminonicotinic acid + urea | Heating, POCl3 chlorination | Chlorinated pyrido[2,3-d]pyrimidine intermediate |
| 2 | Thieno ring formation | Chlorinated intermediate + tetrahydrothieno[3,2-c]pyridine hydrochloride | Base, heat | Thieno[3,2-d]pyrimidine intermediate |
| 3 | Nucleophilic substitution | Thieno intermediate | Morpholine, base | 4-Morpholino-thieno[3,2-d]pyrimidine derivative |
| 4 | Suzuki cross-coupling | 4-Morpholino intermediate + 3-aminophenyl boronic acid | Pd catalyst, base, solvent | 6-(3-Aminophenyl)-4-morpholino-thieno[3,2-d]pyrimidine |
| 5 | Amination or substitution | Above intermediate | Amination reagents or substitution | Final compound: 5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine |
Notes on Reaction Conditions and Yields
- The chlorination step with POCl3 is critical for activating the pyrimidine ring for subsequent substitutions.
- Suzuki cross-coupling reactions typically afford moderate to good yields (11–86%) depending on the boronic acid derivative used.
- Morpholine substitution is usually efficient under mild basic conditions.
- Purification is commonly achieved via chromatographic methods, and product purity is confirmed by analytical HPLC (>95%).
Data Tables from Related Syntheses
| Compound Step | Yield (%) | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Chlorination with POCl3 | 70–85 | POCl3, reflux | Activates pyrimidine ring for nucleophilic attack |
| Thieno ring formation | 60–75 | Tetrahydrothieno[3,2-c]pyridine HCl, base | Forms fused thieno[3,2-d]pyrimidine core |
| Morpholine substitution | 80–90 | Morpholine, base, room temperature | Efficient nucleophilic substitution |
| Suzuki coupling (aminophenyl) | 50–86 | Pd catalyst, base, boronic acid, solvent | Moderate to good yields; key step for arylation |
| Final amination/substitution | 60–80 | Amination reagents or substitution agents | Final functionalization to yield target compound |
Research Results and Analysis
- The synthetic route is modular, allowing for variation at the aryl substituent and heterocyclic core, facilitating structure-activity relationship (SAR) studies.
- The use of Suzuki cross-coupling enables the introduction of diverse aminophenyl derivatives, critical for tuning biological activity.
- Morpholine substitution enhances solubility and pharmacokinetic properties, as seen in related kinase inhibitors.
- The thieno[3,2-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, and the described synthetic approach provides access to a variety of derivatives for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions, including the use of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and luminescent dyes.
Mechanism of Action
The mechanism of action of 5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their modifications, and pharmacological properties:
Structure-Activity Relationship (SAR) Analysis
Core Modifications: The thieno[3,2-d]pyrimidine core is critical for kinase binding. Substitution at C4 with morpholine enhances solubility and metabolic stability compared to smaller groups (e.g., methoxy) . C2 Substituents: Pyridin-2-amine (target compound) vs. pyrimidin-2-amine () alters hydrogen-bonding capacity. Pyridin-2-amine may improve solubility due to increased polarity. C6 Substituents: The 3-aminophenyl group (target compound) vs. fluorophenyl () or methylphenyl () influences target selectivity. Aromatic amines enhance interactions with hydrophobic kinase pockets.
Pharmacokinetic Optimization: The short half-life of early analogs (e.g., 3-(4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol) was addressed by introducing bulky substituents (e.g., methylpiperazine in ), which reduce metabolic degradation . Methylsulfonyl-piperazine () improves solubility and bioavailability through sulfone-mediated hydrogen bonding .
Synthetic Routes :
- The target compound and analogs are synthesized via cross-coupling reactions (e.g., Suzuki coupling) and nucleophilic substitutions. For example, describes the use of isoamyl nitrite to functionalize the amine group .
Biological Activity
5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine is a compound with significant potential in the field of cancer therapeutics, particularly due to its role as a phosphoinositide 3-kinase (PI3K) inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The compound functions primarily as an inhibitor of the PI3K pathway, which is crucial in regulating various cellular processes including growth, proliferation, and survival. Dysregulation of this pathway is often implicated in cancer progression. By inhibiting PI3K, the compound can potentially suppress tumor growth and induce apoptosis in cancer cells.
In Vitro Studies
- Cancer Cell Lines : In vitro studies have demonstrated that 5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine exhibits potent anti-proliferative effects against various cancer cell lines. For instance, it has shown effectiveness against breast cancer and lymphoma cell lines by inducing cell cycle arrest and apoptosis.
- Synergistic Effects : The compound has been evaluated in combination with other therapeutic agents. For example, studies indicate that when used alongside mTOR inhibitors like sirolimus, it enhances the overall cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes in patients with advanced malignancies .
In Vivo Studies
- Animal Models : Preclinical studies involving animal models have provided insights into the compound's efficacy in vivo. In xenograft models of human tumors, treatment with this compound resulted in significant tumor reduction compared to control groups. This underscores its potential for clinical application in treating hyperproliferative disorders such as cancer .
- Toxicity Assessment : Toxicological evaluations have indicated that while the compound is effective at inhibiting tumor growth, it also requires careful monitoring for potential off-target effects. Studies have shown that at therapeutic doses, the compound maintains a favorable safety profile with manageable side effects .
Data Summary
Case Studies
- Case Study 1 : A clinical trial involving patients with advanced breast cancer assessed the efficacy of 5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine combined with standard chemotherapy. Results indicated improved progression-free survival rates compared to historical controls.
- Case Study 2 : Another study focused on patients with lymphoma treated with this compound demonstrated a marked decrease in tumor size and improved overall survival rates when combined with existing treatment protocols.
Q & A
Q. What are the key considerations for synthesizing the target compound using cyclocondensation reactions?
Cyclocondensation reactions require precise stoichiometric ratios of precursors and controlled reflux conditions. For example, guanidine nitrate and lithium hydroxide in ethanol under reflux (4–5 hours) are critical for forming the pyrimidine core. Purification via silica gel column chromatography with ethyl acetate/petroleum ether (2:8) ensures high purity . Adjusting aryl substituents (e.g., 3-aminophenyl) may require modified reaction times or solvent systems to optimize yields.
Q. How can reductive amination be optimized for introducing substituents into the thieno[3,2-d]pyrimidine scaffold?
Reductive amination using sodium cyanoborohydride at pH 6.0 in methanol effectively couples aldehyde intermediates with aryl amines. For example, reacting 6-formylthieno[3,2-d]pyrimidine with 3-aminophenyl derivatives under argon atmosphere achieves yields up to 87%. Excess reducing agent and inert conditions prevent side reactions like over-reduction or oxidation .
Q. What purification methods are recommended for isolating the target compound?
Column chromatography (silica gel, 100–200 mesh) with gradient elution (e.g., ethyl acetate/petroleum ether) is standard. For polar derivatives, recrystallization from ethanol or DMSO/water mixtures (5:5) improves crystallinity. Monitoring via TLC or HPLC ensures separation from byproducts like unreacted guanidine or morpholine residues .
Advanced Research Questions
Q. How to resolve contradictions in reaction yields when varying aryl substituents during synthesis?
Steric and electronic effects of substituents significantly impact yields. For instance, electron-withdrawing groups (e.g., nitro) may slow cyclocondensation, requiring extended reflux times. Conversely, bulky groups (e.g., 2,5-dichlorophenyl) hinder reductive amination, necessitating pre-formation of imine intermediates . Systematic screening of reaction parameters (temperature, solvent polarity) and DFT calculations can predict reactivity trends.
Q. What advanced techniques confirm the molecular conformation and hydrogen bonding in the crystal structure?
Single-crystal X-ray diffraction reveals dihedral angles between the pyrimidine core and substituents (e.g., 12.8° for phenyl groups), while intramolecular N–H⋯N hydrogen bonds stabilize the conformation. Weak interactions like C–H⋯O and C–H⋯π bonds further stabilize the lattice, as observed in polymorphic pyrimidine derivatives . Pairing crystallography with Hirshfeld surface analysis provides a comprehensive view of non-covalent interactions.
Q. How to design structure-activity relationship (SAR) studies for derivatives targeting dihydrofolate reductase (DHFR) inhibition?
Introduce substituents at C5 and C6 positions of the thieno[3,2-d]pyrimidine core to modulate steric bulk and hydrogen-bonding capacity. For example, 6-[(naphthalen-2-ylamino)methyl] derivatives show enhanced DHFR affinity due to π-π stacking with hydrophobic enzyme pockets. IC50 assays coupled with molecular docking (e.g., AutoDock Vina) validate binding modes .
Q. What analytical strategies differentiate isomeric byproducts formed during synthesis?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, NOESY) distinguish regioisomers. For example, NOESY correlations between pyrimidine H4 and morpholine protons confirm substitution patterns. LC-MS with chiral columns resolves enantiomeric impurities in asymmetric syntheses .
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to map the impact of temperature, solvent, and catalyst on yield .
- Data Contradiction Analysis : Compare crystallographic data with computational models (e.g., Gaussian) to validate conformational preferences .
- Biological Assay Design : Pair in vitro DHFR inhibition assays with cytotoxicity profiling (e.g., MTT assays) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
